3-(2-Isopropylphenoxy)piperidine

Description

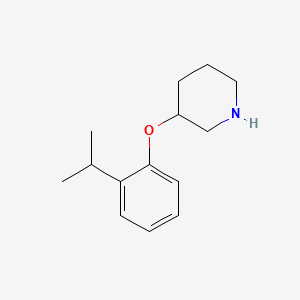

3-(2-Isopropylphenoxy)piperidine is a piperidine derivative with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.33 g/mol (CAS: 902837-35-8) . Its structure comprises a piperidine ring (a six-membered heterocycle with one nitrogen atom) linked via an oxygen atom to a 2-isopropyl-substituted phenyl group.

Key structural features:

- Piperidine core: Provides basicity and hydrogen-bonding capabilities.

- 2-Isopropylphenoxy group: The isopropyl substituent at the ortho position of the phenyl ring introduces steric bulk and modulates electronic properties.

Properties

IUPAC Name |

3-(2-propan-2-ylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-11(2)13-7-3-4-8-14(13)16-12-6-5-9-15-10-12/h3-4,7-8,11-12,15H,5-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJMRKMGDKDNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660436 | |

| Record name | 3-[2-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-35-8 | |

| Record name | 3-[2-(1-Methylethyl)phenoxy]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902837-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Propan-2-yl)phenoxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-(2-Isopropylphenoxy)piperidine is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 2-isopropylphenoxy group, which is crucial for its biological activity. The structural formula can be represented as follows:

Research indicates that 3-(2-Isopropylphenoxy)piperidine interacts with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. Notably, it may exhibit affinity for the following:

- Histamine H3 Receptors : Involved in regulating neurotransmitter release and may influence conditions like Parkinson's disease .

- Monoamine Oxidase B (MAO B) : An enzyme that breaks down neurotransmitters; inhibition could elevate dopamine levels, offering potential in treating neurodegenerative diseases .

Biological Activity Overview

The biological activity of 3-(2-Isopropylphenoxy)piperidine has been evaluated through various in vitro and in vivo studies. Key findings include:

- Antiproliferative Effects : The compound demonstrated significant antiproliferative activity against cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Properties : In studies involving neurodegenerative models, the compound showed promise in enhancing neuronal survival and function by modulating neurotransmitter levels .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antiproliferative Activity : A study reported that 3-(2-Isopropylphenoxy)piperidine significantly inhibited the growth of melanoma cells, inducing apoptosis through the PI3K/NF-κB signaling pathway. This suggests a mechanism where the compound suppresses tumor cell migration and invasion .

- Neuroprotective Effects : In models simulating Parkinson's disease, the compound was found to enhance dopamine levels while reducing MAO B activity by over 90%, indicating its potential therapeutic role in neuroprotection .

- In Silico Predictions : Computational studies have shown that derivatives of piperidine, including this compound, can affect various targets such as ion channels and transport systems, highlighting their broad pharmacological potential .

Scientific Research Applications

Scientific Research Applications

3-(2-Isopropylphenoxy)piperidine has several noteworthy applications in scientific research, particularly in the following areas:

Pharmaceutical Development

This compound serves as a potential lead compound in drug discovery. Its structural features allow it to interact with various biological targets, making it useful for developing new therapeutics. For instance, studies have indicated its potential in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

Organic Synthesis

As a versatile building block, 3-(2-Isopropylphenoxy)piperidine is employed in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

- Nucleophilic substitutions

- Coupling reactions

- Formation of heterocycles

These reactions are crucial for creating novel compounds with desired biological activities.

Biological Research

In biological studies, this compound is used to explore enzyme interactions and receptor binding affinities. For example, it has been investigated for its effects on serotonin receptors, which play a significant role in mood regulation and anxiety disorders.

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of 3-(2-Isopropylphenoxy)piperidine demonstrated its ability to enhance serotonin receptor activity. This suggests potential applications in treating depression and anxiety disorders. The compound was tested in vitro and showed significant binding affinity to the serotonin transporter.

Case Study 2: Synthetic Pathways

Research detailing synthetic pathways involving 3-(2-Isopropylphenoxy)piperidine highlighted its utility in creating derivatives with improved pharmacokinetic properties. The study outlined a multi-step synthesis that incorporated this compound as a key intermediate, ultimately yielding novel analogs with enhanced efficacy against specific biological targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical properties of piperidine derivatives are highly sensitive to substituent positioning and functional group modifications. Below is a comparative analysis of 3-(2-Isopropylphenoxy)piperidine with key analogs:

Table 1: Structural and Functional Comparison

Impact of Substituent Position

- Ortho vs. Meta Isopropyl Substitution: 3-(2-Isopropylphenoxy)piperidine (ortho) exhibits greater steric hindrance around the phenoxy group compared to its 3-isopropyl analog (meta). This difference influences binding to biological targets, such as neurotransmitter receptors, where steric effects can enhance selectivity . The meta-substituted derivative (3-isopropyl) may display altered solubility due to reduced molecular planarity .

- Halogen vs. Alkyl Substituents: Bromine or fluorine substituents (e.g., 3-[(4-Bromo-2-propylphenoxy)methyl]piperidine HCl) introduce electron-withdrawing effects, increasing compound stability and resistance to metabolic degradation . Alkyl groups (e.g., isopropyl) enhance lipophilicity, improving blood-brain barrier penetration .

Functional Group Modifications

Piperidine Core Modifications :

Compounds like 3-(2-Fluorophenyl)piperidine HCl lack the oxygen linker, reducing hydrogen-bonding capacity but enhancing π-π stacking interactions with aromatic residues in proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.